2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride
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Overview
Description
2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenoxy group, a tetrahydroisoquinoline moiety, and a thiazole ring. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzaldehyde derivatives with amino alcohols.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with receptors on cell surfaces, altering signal transduction pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
MHTP (2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol): Known for its anti-inflammatory activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Used in the synthesis of pharmaceuticals.
2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl) ethanone: Investigated for its antimicrobial properties.
Uniqueness
2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-phenoxypropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c1-16(27-20-9-3-2-4-10-20)21(26)24-22-23-19(15-28-22)14-25-12-11-17-7-5-6-8-18(17)13-25;/h2-10,15-16H,11-14H2,1H3,(H,23,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRIODKMRFSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)CN2CCC3=CC=CC=C3C2)OC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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